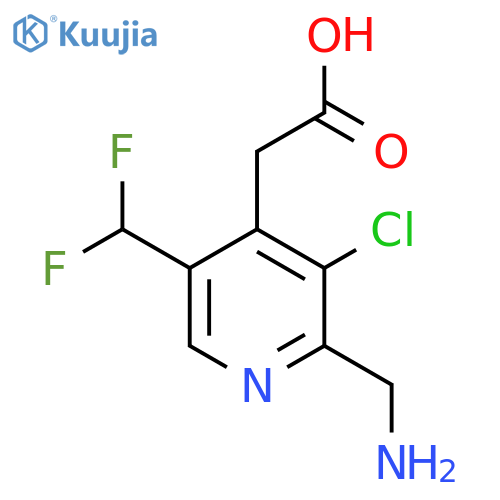Cas no 1805180-29-3 (2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)
2-(アミノメチル)-3-クロロ-5-(ジフルオロメチル)ピリジン-4-酢酸は、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待される。分子内にアミノメチル基、クロロ基、ジフルオロメチル基、酢酸基という複数の反応性官能基を有しており、選択的修飾や多段階合成に適した構造特性を示す。特に、ジフルオロメチル基の導入により代謝安定性の向上が期待され、生理活性化合物の設計において有利な特性を付与する。結晶性や溶解性などの物理化学的特性は、有機合成プロセスにおける取り扱いやすさに寄与する。

1805180-29-3 structure
商品名:2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid
CAS番号:1805180-29-3
MF:C9H9ClF2N2O2
メガワット:250.629768133163
CID:4873524
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid
-
- インチ: 1S/C9H9ClF2N2O2/c10-8-4(1-7(15)16)5(9(11)12)3-14-6(8)2-13/h3,9H,1-2,13H2,(H,15,16)
- InChIKey: NJINMYTVSSUZIP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CN)=NC=C(C(F)F)C=1CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045362-1g |
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid |
1805180-29-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
4. Book reviews
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
1805180-29-3 (2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid) 関連製品
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
